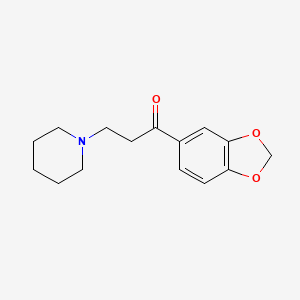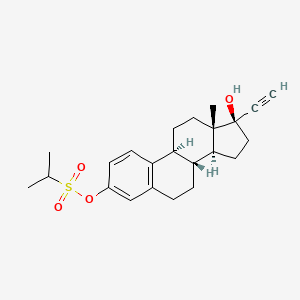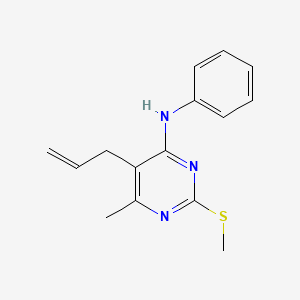
2,2,3,3,3-Pentafluorpropyl-difluormethylether
Übersicht
Beschreibung
Difluoromethyl 2,2,3,3,3-pentafluoropropyl ether is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high stability, lipophilicity, and electronegativity. These properties make them valuable in various scientific and industrial applications, including pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
Difluoromethyl 2,2,3,3,3-pentafluoropropyl ether has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Difluoromethyl 2,2,3,3,3-pentafluoropropyl ether typically involves the introduction of difluoromethoxy and pentafluoropropane groups onto a suitable precursor. One common method involves the reaction of a difluoromethylating agent with a pentafluoropropane derivative under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide, at elevated temperatures.
Industrial Production Methods
Industrial production of Difluoromethyl 2,2,3,3,3-pentafluoropropyl ether may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Difluoromethyl 2,2,3,3,3-pentafluoropropyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethoxy and pentafluoropropane derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy or pentafluoropropane groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy carboxylic acids, while reduction can produce difluoromethoxy alkanes.
Wirkmechanismus
The mechanism of action of Difluoromethyl 2,2,3,3,3-pentafluoropropyl ether involves its interaction with molecular targets, such as enzymes and receptors. The difluoromethoxy and pentafluoropropane groups can enhance the compound’s binding affinity and specificity for these targets. The compound may modulate the activity of enzymes by acting as an inhibitor or activator, depending on its structure and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Difluoromethoxy)phenylacetylene
- 3-(Difluoromethoxy)benzenesulfonyl chloride
- 3-(Difluoromethoxy)phenol
Uniqueness
Difluoromethyl 2,2,3,3,3-pentafluoropropyl ether is unique due to its combination of difluoromethoxy and pentafluoropropane groups. This combination imparts distinct properties, such as high lipophilicity and stability, which are not commonly found in other fluorinated compounds. These properties make it particularly valuable in applications requiring high-performance materials and pharmaceuticals.
Eigenschaften
IUPAC Name |
3-(difluoromethoxy)-1,1,1,2,2-pentafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F7O/c5-2(6)12-1-3(7,8)4(9,10)11/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEBKUGEYSHGKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074059 | |
| Record name | Difluoromethyl 1H,1H-perfluoropropyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56860-81-2 | |
| Record name | Propane, 3-(difluoromethoxy)-1,1,1,2,2-pentafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056860812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Difluoromethyl 1H,1H-perfluoropropyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using 2,2,3,3,3-pentafluoropropyl difluoromethyl ether (HFE-347mcf) as a blowing agent in rigid polyurethane foams?
A1: HFE-347mcf, along with other fluorinated ethers, is being investigated as a potential blowing agent due to its [favorable properties compared to existing alternatives like HFC-245fa and cyclopentane] []. Research suggests that rigid polyurethane foams produced with HFE-347mcf exhibit [thermal conductivities lower than or equal to those produced with the aforementioned blowing agents] []. This indicates [improved insulation properties, a crucial factor for energy efficiency in various applications] [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1208193.png)
![4-[2-(1-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine](/img/structure/B1208194.png)
![5-(4-Methoxyphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1208196.png)
![2-[[(1-Propan-2-yl-2-benzimidazolyl)amino]methyl]-6-prop-2-enylphenol](/img/structure/B1208197.png)







